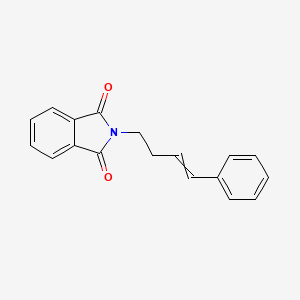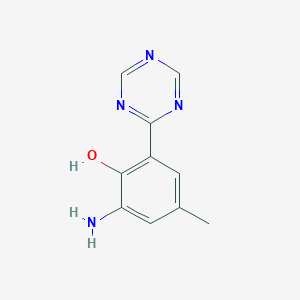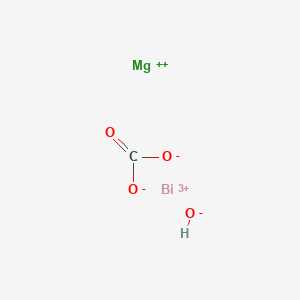
Bismuth;magnesium;carbonate;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth;magnesium;carbonate;hydroxide is a complex inorganic compound that combines bismuth, magnesium, carbonate, and hydroxide ions. This compound is known for its unique chemical properties and potential applications in various fields, including medicine, chemistry, and industry. The presence of bismuth and magnesium in the compound contributes to its distinctive characteristics, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bismuth;magnesium;carbonate;hydroxide can be synthesized through a series of chemical reactions involving the respective metal salts and carbonate sources. One common method involves the reaction of bismuth nitrate and magnesium nitrate with sodium carbonate in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process often includes the use of high-purity reagents and advanced equipment to achieve consistent quality and yield. The industrial production methods are optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth;magnesium;carbonate;hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce bismuth oxide and magnesium oxide, while reduction reactions may yield elemental bismuth and magnesium.
Applications De Recherche Scientifique
Bismuth;magnesium;carbonate;hydroxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Medicine: this compound is investigated for its use in pharmaceuticals, particularly in formulations for gastrointestinal disorders.
Industry: The compound is utilized in the production of advanced materials, such as ceramics and coatings, due
Propriétés
Numéro CAS |
144087-24-1 |
|---|---|
Formule moléculaire |
CHBiMgO4+2 |
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
bismuth;magnesium;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Bi.Mg.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;+3;+2;/p-3 |
Clé InChI |
SIOLWJTZMZCYQC-UHFFFAOYSA-K |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[Mg+2].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


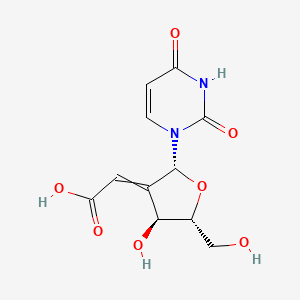
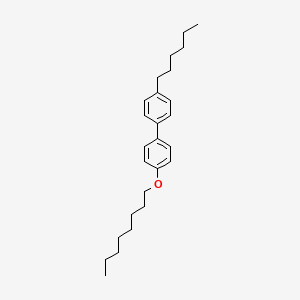
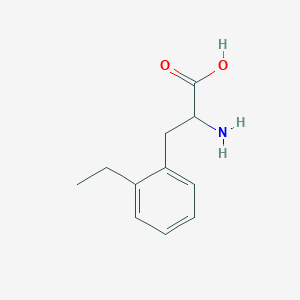
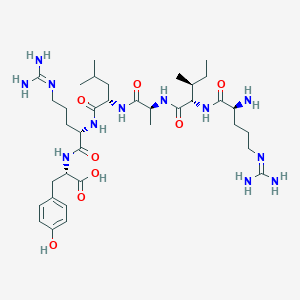
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
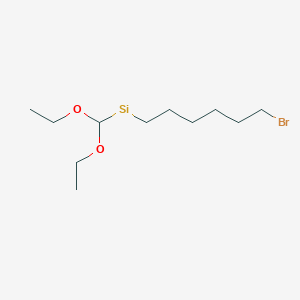
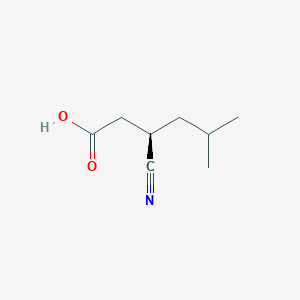
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
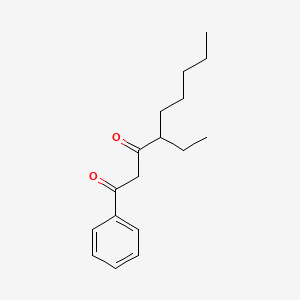
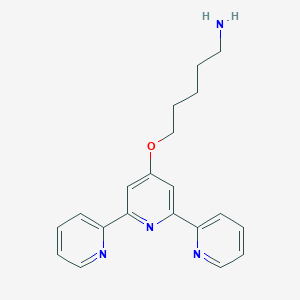
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
